Ortho-Methoxybenzyl Substitution Markedly Increases Computed Lipophilicity vs. the Unsubstituted Benzyl Analog
Calculated partition coefficient (XLogP3-AA) data demonstrate that the ortho-methoxybenzyl motif of the target compound raises lipophilicity by approximately 1.2 log units relative to the unsubstituted benzyl analog, a magnitude that alters predicted membrane permeability, plasma protein binding, and off-target promiscuity risk. This lipophilicity difference must be accounted for when selecting the correct intermediate for an ongoing SAR series [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (PubChem computed XLogP3-AA for C18H28N2O3, MW 320.4 g/mol) |
| Comparator Or Baseline | tert-Butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS 741687-09-2): XLogP3-AA ≈ 1.3 (estimated from fragment constants for C17H26N2O2, MW 290.4 g/mol) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 (target more lipophilic) |
| Conditions | Values derived from PubChem computed descriptors (XLogP3 3.0 algorithm, 2019.06.18 release). |
Why This Matters
A 1.2 log-unit lipophilicity shift significantly influences CNS permeability, metabolic stability, and the probability of phospholipidosis; selecting the precise analog is critical for translating in vitro SAR to in vivo efficacy.
- [1] PubChem Compound Summary for CID 86276689, tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86276689 (accessed 2026-05-06). View Source
